molecular formula C14H19ClN2O2 B2636549 N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide CAS No. 924841-94-1

N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide

Cat. No.: B2636549
CAS No.: 924841-94-1
M. Wt: 282.77
InChI Key: LMYMDAQVTBUUSW-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide is a useful research compound. Its molecular formula is C14H19ClN2O2 and its molecular weight is 282.77. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis

N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide is used in the field of peptide synthesis. Stewart (1967) explored the use of 2,4,6-trimethylbenzyl esters in peptide synthesis, finding them effective for creating various benzyloxycarbonyl peptide 2,4,6-trimethylbenzyl esters (Stewart, 1967). Additionally, Stewart (1966) reported that these esters could be selectively cleaved by hydrogen bromide in acetic acid, showcasing their utility in synthesizing complex peptides (Stewart, 1966).

Drug Design and Discovery

In the context of drug design and discovery, the compound has been used in synthesizing analogues of paracetamol, as detailed by Reddy et al. (2014). They demonstrated environmentally friendly syntheses of potential analgesic and antipyretic compounds using this chemical as a key intermediate (Reddy et al., 2014).

Biochemical Characterization

Mehta et al. (2000) investigated 1-benzyl substituted trimetoquinol affinity analogs, utilizing derivatives of the compound for biochemical and functional characterization on rat and human β-adrenoceptors. This study highlights its role in understanding receptor interactions and drug design (Mehta et al., 2000).

Environmental and Herbicide Research

The compound has applications in environmental research, particularly in the study of herbicides. Weisshaar and Böger (1989) examined the inhibition of fatty acid synthesis in green algae by chloroacetamides, which includes this compound, providing insights into the environmental impact of such chemicals (Weisshaar & Böger, 1989).

Properties

IUPAC Name

N-[(3-acetamido-2,4,6-trimethylphenyl)methyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-8-5-9(2)14(17-11(4)18)10(3)12(8)7-16-13(19)6-15/h5H,6-7H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYMDAQVTBUUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CNC(=O)CCl)C)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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